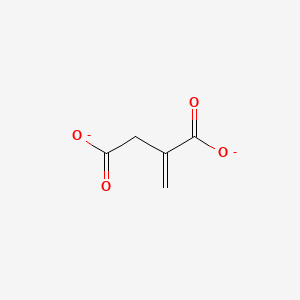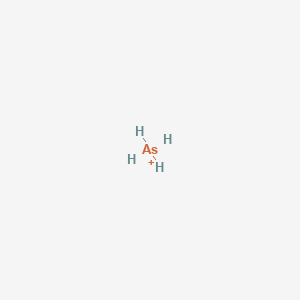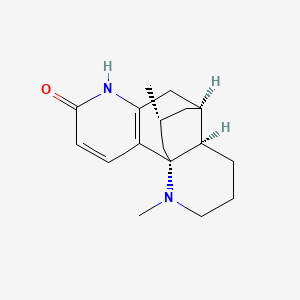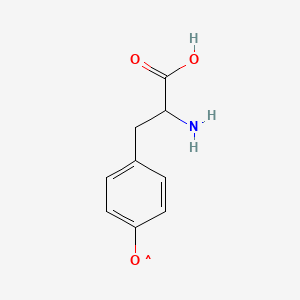
(+)-Eremophilene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-eremophilene is a member of the classs of octahydronaphthalenes and a sesquiterpene that is 1,2,3,4,4a,5,6,7-octahydronaphthalene which is substituted by an isopropenyl group at position 3 and by methyl groups at positions 4a and 5 (the 3S,4aS,5R- diastereoisomer). It is a sesquiterpene, a polycyclic olefin and a member of octahydronaphthalenes. It is an enantiomer of a (-)-eremophilene.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Genetic Characterization
- (+)-Eremophilene is explored in the context of its biosynthesis and the associated genetic components. Schifrin et al. (2015) discuss the identification and functional characterization of the gene cluster CYP264B1–geoA from Sorangium cellulosum, which is crucial for the biosynthesis of (+)-Eremophilene derivatives (Schifrin et al., 2015).
Enzymatic Production
- Burkhardt et al. (2016) researched two sesquiterpene cyclases from Fusarium fujikuroi, one of which produced Eremophilene. This study contributes to understanding the enzymatic processes involved in Eremophilene production (Burkhardt et al., 2016).
Pharmacological Properties
- Research by Sheykhzade et al. (2008) demonstrated the vasodilatory effects of Eremophilanlactones, including derivatives of (+)-Eremophilene, indicating potential pharmacological applications (Sheykhzade et al., 2008).
Phytoalexin Production
- The study by Wu et al. (2010) reveals that (+)-Eremophilene is produced as a phytoalexin in response to stress in the leaves of Chloranthus anhuiensis, suggesting its role in plant defense mechanisms (Wu et al., 2010).
Structural Derivatives and Antifungal Potency
- Zhao et al. (2004) focused on the synthesis of Eremophilane sesquiterpene alcohols and hydrocarbons from capsidiol, assessing their antifungal potencies and providing insights into potential applications in antifungal therapies (Zhao et al., 2004).
Cytotoxicity and Chemical Composition
- Research by Beattie et al. (2011) involved a detailed investigation of the oils from Eremophila mitchellii, including Eremophilane sesquiterpenoids, and their cytotoxicity against mouse lymphoblast cells, highlighting potential applications in cancer research (Beattie et al., 2011).
Eigenschaften
Produktname |
(+)-Eremophilene |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(3S,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m1/s1 |
InChI-Schlüssel |
QEBNYNLSCGVZOH-IPYPFGDCSA-N |
Isomerische SMILES |
C[C@@H]1CCC=C2[C@]1(C[C@H](CC2)C(=C)C)C |
SMILES |
CC1CCC=C2C1(CC(CC2)C(=C)C)C |
Kanonische SMILES |
CC1CCC=C2C1(CC(CC2)C(=C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



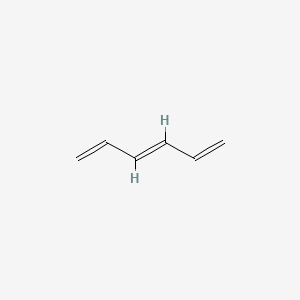

![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
